molecular formula C21H18FNO3S B375534 2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester CAS No. 300570-93-8

2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester

Cat. No.: B375534
CAS No.: 300570-93-8
M. Wt: 383.4g/mol
InChI Key: YSZHDHFYIXUHJL-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group is added through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-[(4-Fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid ethyl ester can be compared with other similar compounds, such as:

  • Ethyl 2-[(4-chlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-[(4-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

These compounds share similar structural features but differ in the substituents on the benzoyl group. The presence of different halogens (fluorine, chlorine, bromine) or other groups can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-6-4-13(2)5-7-14)12-27-20(18)23-19(24)15-8-10-16(22)11-9-15/h4-12H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZHDHFYIXUHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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